Cas no 868678-29-9 (methyl 2-{1-(4-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-amido}benzoate)

methyl 2-{1-(4-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-amido}benzoate structure
868678-29-9 structure
Product Name:methyl 2-{1-(4-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-amido}benzoate
CAS No:868678-29-9
MF:C21H17FN2O5
MW:396.368489027023
CID:6074726
PubChem ID:7189982
Update Time:2025-07-19

methyl 2-{1-(4-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-amido}benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-{1-(4-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-amido}benzoate
    • methyl 2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate
    • AKOS024612178
    • methyl 2-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
    • F1825-0037
    • methyl 2-(1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
    • 868678-29-9
    • Inchi: 1S/C21H17FN2O5/c1-28-21(27)16-5-2-3-7-18(16)23-19(25)17-6-4-12-24(20(17)26)29-13-14-8-10-15(22)11-9-14/h2-12H,13H2,1H3,(H,23,25)
    • InChI Key: DRABGMVOPWRLDN-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC=CC=C1NC(C1=CC=CN(OCC2=CC=C(F)C=C2)C1=O)=O

Computed Properties

  • Exact Mass: 396.11214981g/mol
  • Monoisotopic Mass: 396.11214981g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 685
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 84.9Ų

methyl 2-{1-(4-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-amido}benzoate Pricemore >>

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Additional information on methyl 2-{1-(4-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-amido}benzoate

Recent Advances in the Study of Methyl 2-{1-(4-Fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-amido}benzoate (CAS: 868678-29-9)

The compound methyl 2-{1-(4-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-amido}benzoate (CAS: 868678-29-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridine and benzoate structural motifs, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.

One of the key areas of investigation has been the compound's role as a potential kinase inhibitor. Kinases are critical targets in the treatment of cancers and inflammatory diseases, and the structural features of methyl 2-{1-(4-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-amido}benzoate suggest it may interact with specific kinase domains. Preliminary in vitro studies have demonstrated its ability to inhibit certain kinases involved in cell proliferation and inflammation, though further validation is required to confirm its selectivity and efficacy.

Another notable aspect of this compound is its synthetic accessibility. Recent advancements in organic synthesis have enabled more efficient routes to produce methyl 2-{1-(4-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-amido}benzoate with high yield and purity. These synthetic improvements are crucial for scaling up production for preclinical and clinical studies. Researchers have also explored modifications to the core structure to enhance its pharmacokinetic properties, such as solubility and metabolic stability.

In addition to its kinase inhibitory potential, methyl 2-{1-(4-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-amido}benzoate has been investigated for its anti-inflammatory and antimicrobial activities. Early-stage studies indicate that the compound may modulate inflammatory pathways by targeting specific cytokines or enzymes. Its antimicrobial properties, particularly against resistant bacterial strains, are also under exploration, though these findings are still in the preliminary stages.

Despite these promising developments, challenges remain in fully elucidating the compound's mechanism of action and optimizing its therapeutic profile. Future research directions may include detailed structural-activity relationship (SAR) studies, in vivo efficacy and toxicity assessments, and formulation development to improve bioavailability. Collaborative efforts between academic and industrial researchers will be essential to advance this compound toward clinical applications.

In conclusion, methyl 2-{1-(4-fluorophenyl)methoxy-2-oxo-1,2-dihydropyridine-3-amido}benzoate (CAS: 868678-29-9) represents a compelling candidate for further investigation in drug discovery. Its multifaceted pharmacological potential, combined with recent synthetic advancements, positions it as a molecule of interest for addressing unmet medical needs. Continued research will be critical to unlocking its full therapeutic value.

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